Cas no 20932-04-1 (2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile)

2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
- 1,2,4-Triazine-6-carbonitrile,2-(4-chlorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-
- 2-(4-chlorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
- 1-(4-Chlor-phenyl)-5-cyan-6-azauracil
- 1-<4-Chlor-phenyl>-6-aza-uracil-carbonsaeure-5-nitril
- 2-(2-FORMYLHYDRAZINO)-4-(5-NITRO-2-FURYL)THIAZOLE
- 2-(4-chlorophenyl)-3,5-dioxo-4H-1,2,4-triazine-6-carbonitrile
- 2-(4-chlorophenyl)-3, 5-dioxo-1, 2, 4-triazine-6-carbonitrile
- 20932-04-1
- FT-0680460
- Oprea1_651914
- CS-0336485
- SB73519
- J-505949
- 5N-919
- MFCD01316193
- AKOS005070603
- DTXSID30377277
-
- MDL: MFCD01316193
- Inchi: InChI=1S/C10H5ClN4O2/c11-6-1-3-7(4-2-6)15-10(17)13-9(16)8(5-12)14-15/h1-4H,(H,13,16,17)
- InChI Key: YPLNUPQUGLQZPI-UHFFFAOYSA-N
- SMILES: O=C1NC(C(C#N)=NN1C2=CC=C(Cl)C=C2)=O
Computed Properties
- Exact Mass: 248.01000
- Monoisotopic Mass: 248.010103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.6
- XLogP3: 1.6
Experimental Properties
- Density: 1.57
- Melting Point: 220-224°C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.714
- PSA: 91.54000
- LogP: 0.44588
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile Security Information
- Storage Condition:(BD62201)
- HazardClass:IRRITANT
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile Customs Data
- HS CODE:2933699090
- Customs Data:
China Customs Code:
2933699090Overview:
2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 5N-919-25G |
2-(4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile |
20932-04-1 | >95% | 25g |
£1815.00 | 2025-02-09 | |
TRC | C029135-500mg |
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile |
20932-04-1 | 500mg |
$ 365.00 | 2022-06-06 | ||
abcr | AB158813-5 g |
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile; . |
20932-04-1 | 5g |
€859.90 | 2023-05-08 | ||
Key Organics Ltd | 5N-919-5G |
2-(4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile |
20932-04-1 | >95% | 5g |
£495.00 | 2025-02-09 | |
abcr | AB158813-1 g |
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile; . |
20932-04-1 | 1g |
€315.00 | 2023-05-08 | ||
Key Organics Ltd | 5N-919-1G |
2-(4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile |
20932-04-1 | >95% | 1g |
£165.00 | 2025-02-09 | |
Key Organics Ltd | 5N-919-100G |
2-(4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile |
20932-04-1 | >95% | 100g |
£6188.00 | 2025-02-09 | |
abcr | AB158813-5g |
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile; . |
20932-04-1 | 5g |
€859.90 | 2025-02-27 | ||
A2B Chem LLC | AB19256-500mg |
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile |
20932-04-1 | >95% | 500mg |
$302.00 | 2024-04-20 | |
Key Organics Ltd | 5N-919-10MG |
2-(4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile |
20932-04-1 | >95% | 10mg |
£63.00 | 2025-02-09 |
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile Related Literature
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Recent Advances in the Study of 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS: 20932-04-1)
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS: 20932-04-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a precursor or intermediate in the development of novel pharmacologically active agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and potential biomedical applications.
The compound belongs to the triazine class, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the chlorophenyl and carbonitrile groups in its structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications. Recent synthetic approaches have focused on optimizing the yield and purity of 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile, with particular emphasis on green chemistry principles to reduce environmental impact.
In terms of biological activity, preliminary studies have demonstrated that this compound exhibits moderate inhibitory effects against certain enzymes involved in inflammatory and proliferative pathways. For instance, it has shown promise as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, which is often targeted in anti-inflammatory drug development. Additionally, its potential as an anticancer agent has been explored, with studies indicating that it may interfere with cell cycle progression in certain cancer cell lines.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the compound's mechanism of action. Molecular docking studies have revealed potential binding interactions with various biological targets, suggesting its utility in rational drug design. Furthermore, structure-activity relationship (SAR) studies have identified key functional groups that could be modified to enhance its potency and selectivity.
Despite these promising findings, challenges remain in the development of 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Future research directions may include the synthesis of derivatives with improved pharmacokinetic properties and the evaluation of their efficacy in animal models of disease.
In conclusion, 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique chemical structure and demonstrated biological activities make it a valuable scaffold for the development of new therapeutic agents. Continued research efforts will be essential to fully elucidate its potential and overcome existing challenges in drug development.
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